6-Bromo-3-cyclopropoxy-2-methylpyridine
Description
6-Bromo-3-cyclopropoxy-2-methylpyridine is a substituted pyridine derivative characterized by a bromine atom at the 6-position, a cyclopropoxy group at the 3-position, and a methyl group at the 2-position. The cyclopropoxy group introduces steric strain and unique reactivity due to its three-membered ring, differentiating it from methoxy or ethoxy analogs. The bromine atom likely enhances electrophilic substitution reactivity, making it a candidate for cross-coupling reactions in medicinal chemistry .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-3-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-8(12-7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
FFGMZACAMPDQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents as coupling partners. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various pyridine derivatives .
Industrial Production Methods
Industrial production of 6-Bromo-3-cyclopropoxy-2-methylpyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized protocols to ensure high yields and purity. The use of efficient catalysts and reagents, along with controlled reaction conditions, is crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclopropoxy-2-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridine compounds.
Scientific Research Applications
6-Bromo-3-cyclopropoxy-2-methylpyridine has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Differences
Key structurally analogous compounds include:
- 2-Bromo-3-methylpyridine (CAS 3430-17-9): Features bromine at the 2-position and a methyl group at the 3-position. The absence of an oxygen-containing substituent reduces steric hindrance and polar interactions compared to the cyclopropoxy group in the target compound .
- 4-Bromo-2-methoxy-6-methylpyridine (CAS 54923-31-8): Substituted with methoxy (2-position) and methyl (6-position) groups.
- 3-Bromo-2-methyl-6-(methoxy-d3)-pyridine (CAS 1185319-83-8): A deuterated analog with methoxy-d3 at the 6-position. Deuterium incorporation improves metabolic stability in drug candidates, a feature absent in the non-deuterated cyclopropoxy variant .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|---|
| 6-Bromo-3-cyclopropoxy-2-methylpyridine | Not available | Not provided | 6-Br, 3-cyclopropoxy, 2-CH3 | Synthetic intermediate |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C6H6BrN | 2-Br, 3-CH3 | Pharmaceutical intermediates |
| 4-Bromo-2-methoxy-6-methylpyridine | 54923-31-8 | C7H8BrNO | 4-Br, 2-OCH3, 6-CH3 | Agrochemical research |
| 3-Bromo-2-methyl-6-(methoxy-d3)-pyridine | 1185319-83-8 | C7H5BrD3NO | 3-Br, 2-CH3, 6-OCH3 (deuterated) | Isotopic labeling studies |
Reactivity and Stability
- Electrophilic Reactivity : Bromine at the 6-position (target compound) may favor nucleophilic aromatic substitution (SNAr) over bromine at the 2- or 4-positions in analogs due to electronic and steric effects .
- Cyclopropoxy Group : The strained cyclopropane ring increases susceptibility to ring-opening reactions compared to methoxy groups, which are more stable but less reactive .
- Methyl Group Effects : The 2-methyl group in the target compound may hinder meta-directed reactions, whereas analogs with methyl groups at the 3- or 6-positions exhibit different regioselectivity .
Research Findings and Trends
- Synthetic Utility : Bromopyridines with electron-withdrawing substituents (e.g., cyclopropoxy) are pivotal in synthesizing kinase inhibitors and herbicides. For example, 4-Bromo-2-methoxy-6-methylpyridine has been used in palladium-catalyzed cross-couplings to generate biaryl motifs .
- Metabolic Studies : Deuterated pyridines like 3-Bromo-2-methyl-6-(methoxy-d3)-pyridine demonstrate enhanced pharmacokinetic profiles in preclinical trials, though cyclopropoxy variants remain underexplored in this context .
- Safety Profiles : Compounds with bromine and methyl groups (e.g., 2-Bromo-3-methylpyridine) are classified under GHS hazard categories, necessitating rigorous handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
